

C-Met Degradation vs. Inhibition: A Comparative Analysis of Downstream Signaling Effects

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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065

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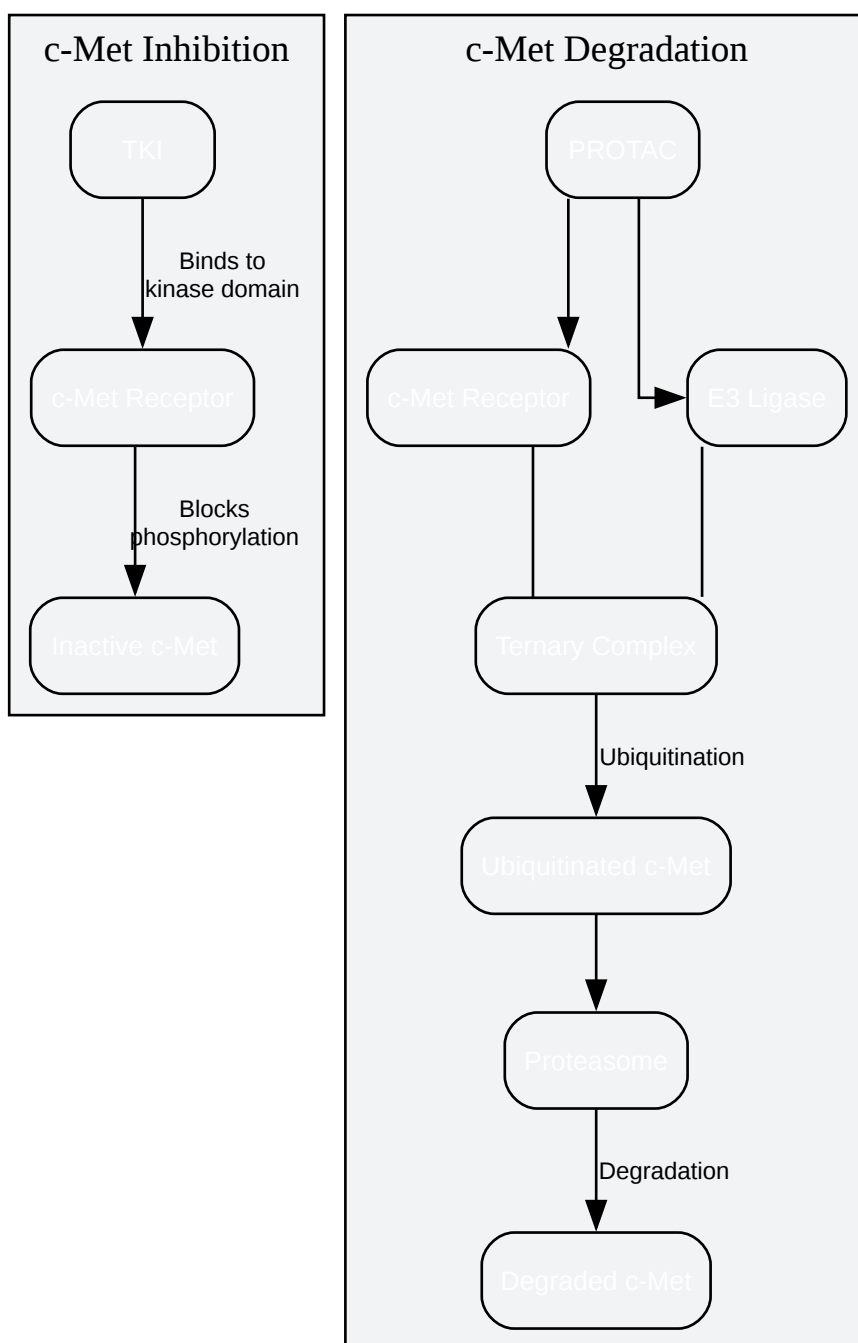
A deep dive into the differential impacts of c-Met protein degradation and enzymatic inhibition on downstream signaling cascades reveals significant advantages for degraders in achieving a more complete and sustained pathway shutdown. This guide provides a comparative analysis, supported by experimental data and protocols, for researchers in oncology and drug development.

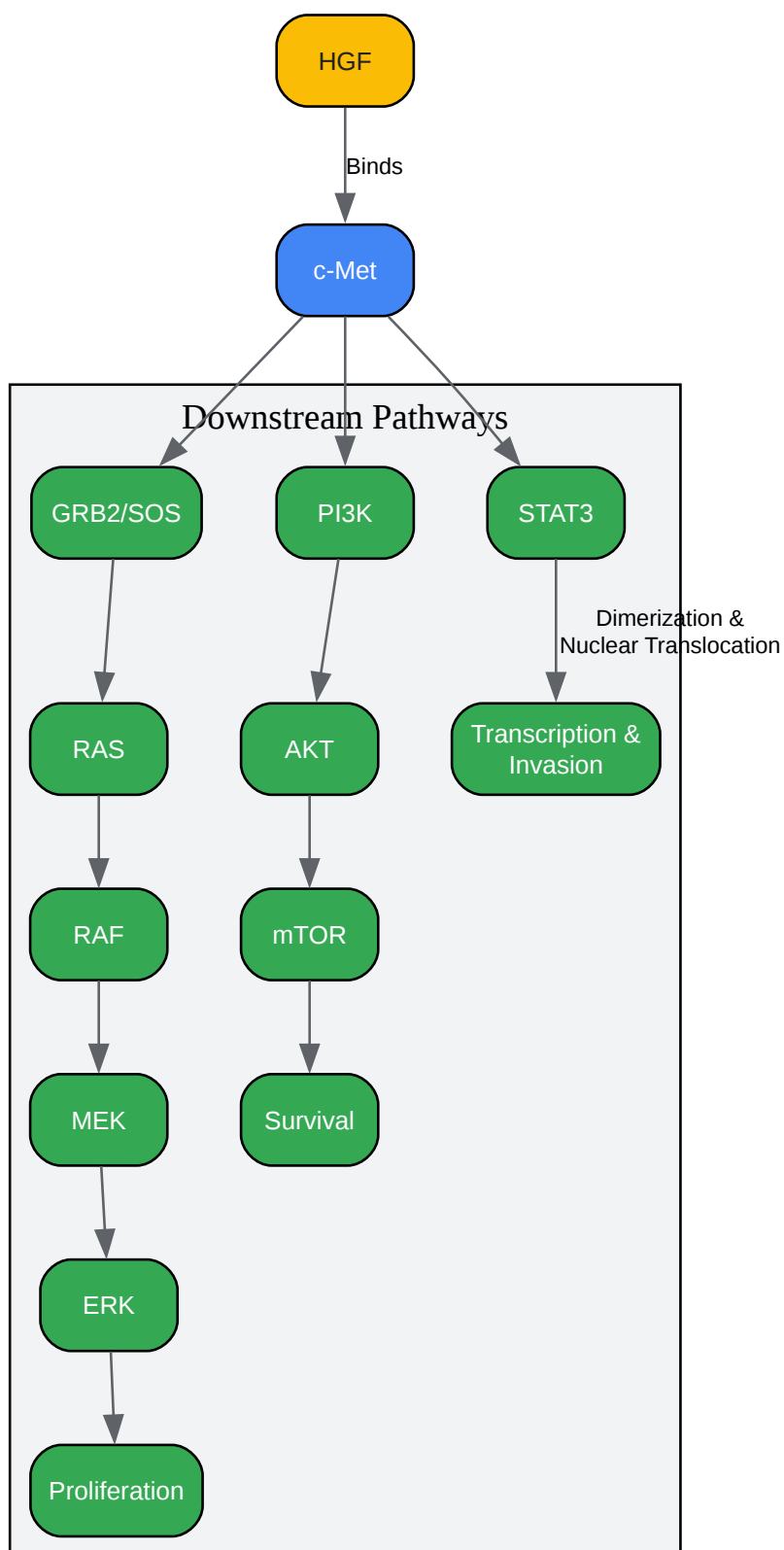
The c-Met receptor tyrosine kinase, a pivotal player in cell proliferation, survival, and motility, is a well-established therapeutic target in various cancers.[1][2][3] Dysregulation of the c-Met signaling pathway, often through overexpression, gene amplification, or mutation, can drive tumor growth and metastasis.[3][4][5] Therapeutic strategies have historically focused on the development of small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the c-Met kinase domain. However, a newer class of therapeutics, known as protein degraders (e.g., PROTACs), offers an alternative mechanism by inducing the complete removal of the c-Met protein. This guide compares the downstream signaling consequences of these two distinct therapeutic modalities.

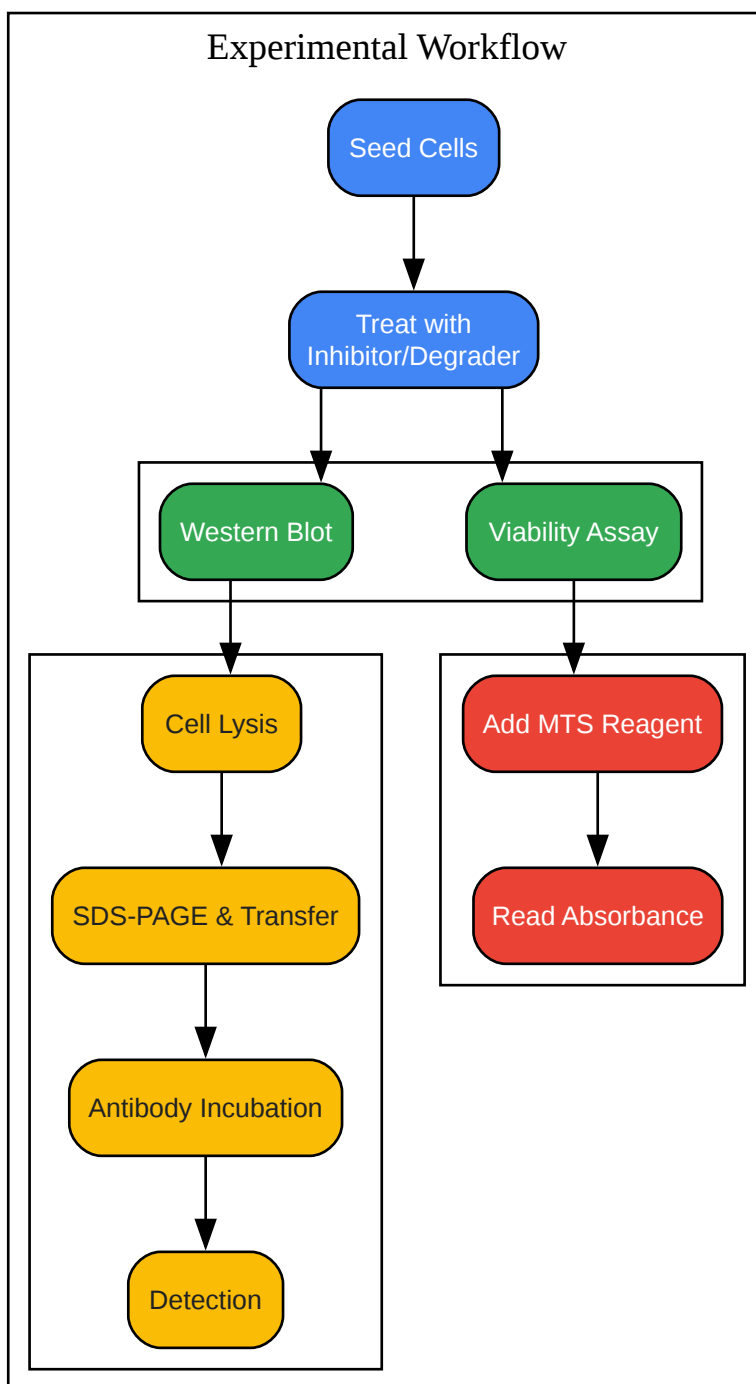
Mechanism of Action: A Tale of Two Strategies

C-Met inhibitors are designed to compete with ATP, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling.[6][7] This approach effectively dampens the kinase activity of c-Met. In contrast, c-Met degraders are heterobifunctional molecules that simultaneously bind to the c-Met protein and an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination of c-Met, marking it for degradation by the proteasome.[8]

[9] The key distinction lies in the ultimate fate of the c-Met protein: inhibition leaves the protein intact but inactive, while degradation leads to its elimination.[8]







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